REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[C:13]2[C:8](=[CH:9][C:10]([F:20])=[C:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[N:12]=2)[C:7](=[O:21])[C:6]([C:22]([O:24]CC)=[O:23])=[CH:5]1>[OH-].[Na+]>[F:20][C:10]1[CH:9]=[C:8]2[C:13](=[N:12][C:11]=1[C:14]1[CH:15]=[CH:16][N:17]=[CH:18][CH:19]=1)[N:4]([CH:3]=[CH2:2])[CH:5]=[C:6]([C:22]([OH:24])=[O:23])[C:7]2=[O:21] |f:1.2|
|
Name
|
Ethyl 1-(2-chloroethyl)-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN1C=C(C(C2=CC(=C(N=C12)C1=CC=NC=C1)F)=O)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CN(C2=NC1C1=CC=NC=C1)C=C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |